molecular formula C10H7BrO3S B13014443 Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13014443
M. Wt: 287.13 g/mol
InChI Key: HPSIGRYWDNGWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The structure of this compound includes a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a carboxylate ester group at the 2nd position on the benzo[b]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the bromination of a precursor benzo[b]thiophene compound followed by esterification. One common method includes the use of bromine or a brominating agent to introduce the bromine atom at the desired position. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylate ester group is formed via esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

    Oxidation: Formation of carbonyl-containing benzo[b]thiophene derivatives.

    Reduction: Formation of alcohol-containing benzo[b]thiophene derivatives.

Scientific Research Applications

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological properties.

    Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.

    Methyl 7-bromo-2-hydroxybenzo[b]thiophene-3-carboxylate: Positional isomer with different substitution pattern, affecting its chemical and biological properties.

Uniqueness

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom at the 7th position enhances its electrophilic character, making it a valuable intermediate in various synthetic transformations.

Properties

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

methyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7BrO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3

InChI Key

HPSIGRYWDNGWSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.